molecular formula C7H6BrNO2 B1590082 2-Bromo-5-methylnicotinic acid CAS No. 65996-06-7

2-Bromo-5-methylnicotinic acid

Cat. No. B1590082
CAS RN: 65996-06-7
M. Wt: 216.03 g/mol
InChI Key: VUHNQAPNIYGXDO-UHFFFAOYSA-N
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Description

2-Bromo-5-methylnicotinic acid is a chemical compound that belongs to the class of pyridine derivatives . It has a molecular formula of C7H6BrNO2 and a molecular weight of 216.03 .


Synthesis Analysis

The synthesis of 2-Bromo-5-methylnicotinic acid involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. It has been used as a precursor in the synthesis of key intermediates and novel pyridine derivatives.


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-methylnicotinic acid consists of a pyridine ring with a bromine atom at the 2nd position and a methyl group at the 5th position .


Physical And Chemical Properties Analysis

2-Bromo-5-methylnicotinic acid has a molecular weight of 216.03 and a molecular formula of C7H6BrNO2 . It is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Electrocatalytic Synthesis Applications

  • Electrocatalytic Carboxylation : The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to 6-aminonicotinic acid was investigated, showcasing a method to synthesize aminonicotinic acid derivatives from 2-bromo-5-methylnicotinic acid precursors (Feng et al., 2010).

Synthesis of Intermediates and Derivatives

  • Synthesis of Key Intermediates : 5-Methyl-3-(bromomethyl)pyridine, an intermediate for rupatadine, was synthesized using 5-methylnicotinic acid, demonstrating its role as a precursor in pharmaceutical synthesis (Guo, Lu, & Wang, 2015).

  • Production of Novel Pyridine Derivatives : The study by Ahmad et al. (2017) involved the synthesis of novel pyridine derivatives using 5-bromo-2-methylpyridin-3-amine, derived from 2-bromo-5-methylnicotinic acid, for potential applications in chiral dopants for liquid crystals and biological activities (Ahmad et al., 2017).

Biotechnological Applications

  • Microbial Production of Hydroxylated Derivatives : A study by Tinschert et al. (2000) explored the microbial production of hydroxylated heterocyclic carboxylic acid derivatives, including those from 2-bromo-5-methylnicotinic acid, showcasing its role in biotechnological applications (Tinschert et al., 2000).

Analytical and Chemical Studies

  • Structural and Magnetic Properties Analysis : The coordination of 6-methyl-2-oxonicotinate, a derivative of 2-bromo-5-methylnicotinic acid, to 3d-metal ions was investigated for its structural and magnetic properties, revealing significant insights into its chemical behavior (Razquin-Bobillo et al., 2022).

Crystallography and Molecular Structure

  • Crystal Structure Studies : Luo, Mao, & Sun (2014) analyzed the crystal structure of new complexes derived from 6-methylnicotinic acid, a related compound, providing insights into the structural aspects of 2-bromo-5-methylnicotinic acid and its derivatives (Luo, Mao, & Sun, 2014).

Safety And Hazards

While specific safety data for 2-Bromo-5-methylnicotinic acid is not available, it’s generally recommended to handle such compounds in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

2-bromo-5-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHNQAPNIYGXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512957
Record name 2-Bromo-5-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methylnicotinic acid

CAS RN

65996-06-7
Record name 3-Pyridinecarboxylic acid, 2-bromo-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65996-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-bromo-5-methylnicotinate (7.1 g, 0.03 m) and 10% NaOH solution (500 ml) was heated on a stream bath with stirring. After 3 hours, the solution was cooled and neutralized with 12 N HCl. After cooling in an ice bath, the mixture was filtered to yield 5.6 g (39% yield) of 2-bromo-5-methylnicotinic acid.
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JJ Baldwin, AW Raab, GS Ponticello - The Journal of Organic …, 1978 - ACS Publications
Registry No.—lc, 36455-21-7; 2a, 2107-70-2; 2c, 36418-96-9; 2e, 1135-15-5; 3c, 20872-69-9; 3d, 65899-35-6; 4a, 20944-14-3; 4b, 30034-51-6; 4c, 65899-36-7; 4d HC1, 65899-37-8; 4e…
Number of citations: 46 pubs.acs.org

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